molecular formula C13H6N4O9 B015925 2,2',4,4'-Tetranitrobenzophenone CAS No. 71535-97-2

2,2',4,4'-Tetranitrobenzophenone

Cat. No. B015925
CAS RN: 71535-97-2
M. Wt: 362.21 g/mol
InChI Key: FAFWLBOSKDZHKI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis The study of molecular structures such as 2,2',4,4'-tetrahydroxybenzophenone reveals intricate details about intramolecular hydrogen bonding, showcasing the significant variations in O...O distances due to intermolecular hydrogen bonding, which impacts the molecular geometry and stability (E. O. Schlemper).

Chemical Reactions and Properties Chemical reactions involving the double functionalization of related compounds have been explored, such as the synthesis of functionalized 4-nitro-dibenzofurans, highlighting the compound's utility in organic chemistry (Amit Kumar et al.).

Physical Properties Analysis The synthesis and characterization of compounds related to 2,2',4,4'-Tetranitrobenzophenone shed light on their physical properties. For example, the synthesis of 5-nitro-2-nitratomethyl-1,2,3,4-tetrazole provides insights into crystal parameters and theoretical studies, offering a glimpse into the physical characteristics of these compounds (Yuchuan Li et al.).

Chemical Properties Analysis Investigations into the electrochemical properties of related compounds, like tetrasubstituted tetraphenylethenes, reveal insights into their redox behavior, comproportionation constants, and the formation of quinoidal type substructures upon oxidation, which are crucial for understanding the chemical properties of 2,2',4,4'-Tetranitrobenzophenone and its derivatives (Alina Schreivogel et al.).

Safety And Hazards

While specific safety and hazard information for 2,2’,4,4’-Tetranitrobenzophenone is not readily available, it’s important to handle all chemical compounds with care and to follow safety protocols.


Future Directions

The future directions of 2,2’,4,4’-Tetranitrobenzophenone are not explicitly stated in the available resources. However, the study and application of similar compounds in fields like optoelectronics and microelectronics suggest potential areas of interest3.


Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature and resources.


properties

IUPAC Name

bis(2,4-dinitrophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6N4O9/c18-13(9-3-1-7(14(19)20)5-11(9)16(23)24)10-4-2-8(15(21)22)6-12(10)17(25)26/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAFWLBOSKDZHKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6N4O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20282907
Record name 2,2',4,4'-Tetranitrobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20282907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2',4,4'-Tetranitrobenzophenone

CAS RN

71535-97-2
Record name NSC48920
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48920
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC28668
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28668
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2',4,4'-Tetranitrobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20282907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
JH Gorvin, RN Sheppard - Journal of Chemical Research, Synopses, 1998 - pubs.rsc.org
Aromatic Nitro-group Displacement Reactions. Part 6.1 Structure of the Compound Formed by the Action of Morpholine on 2,2',4,4'- Page 1 Aromatic Nitro-group Displacement …
Number of citations: 2 0-pubs-rsc-org.brum.beds.ac.uk
MF Grundon, BT Johnston, AS Wasfi - Journal of the Chemical Society …, 1963 - pubs.rsc.org
HETEROCYCLIC syntheses provide many examples of unusual reactions arising from the proximity of substituents in aromatic rings. showed that quinoline and indole derivatives are …
Number of citations: 4 0-pubs-rsc-org.brum.beds.ac.uk
JH Gorvin, DP Whalley - Journal of the Chemical Society, Perkin …, 1979 - pubs.rsc.org
Methoxy-anions in dimethyl sulphoxide initially displace the para-nitro-groups from 2,2′,4,4′-tetranitrobenzophenone (6). Primary aromatic amines however displace the two ortho-…
Number of citations: 21 0-pubs-rsc-org.brum.beds.ac.uk
MR Crampton - … Reaction Mechanisms· 1993: An Annual Survey …, 1995 - Wiley Online Library
The heterolytic dediazoniation of arenediazonium ions may produce aryl cations which react readily with nucleophiles. The yields of aryl halide, aryl ether and phenol produced in the …
S Radl - 2002 - Elsevier
Sufficiently activated aromatic nitro groups are known to undergo replacement by various nucleophiles (SlCR273, 78T2057, 91MI1, 95CR2261). The intramolecular version of this …
SE Elsegood - 1991 - etheses.dur.ac.uk
The reactions of cyanide ions with some benzene derivatives activated with electron-withdrawing groups have been studied in methanol, and in DMSO, and in mixtures of these solvents…
Number of citations: 6 etheses.dur.ac.uk
J Ježek, J Hlaváček, J Šebestík - Progress in Drug Research, 2017 - Springer
Acridines interact with both nucleic acids and proteins. The targeting of these biopolymers is broadly applied in cancer therapy and gene delivery. Interestingly, due to direct interactions …
J Ungvarsky, J Plsikova, L Janovec, J Koval, J Mikes… - Bioorganic …, 2014 - Elsevier
A novel series of trisubstituted acridines were synthesized with the aim of mimicking the effects of BRACO19. These compounds were synthesized by modifying the molecular structure …
J Ježek, J Hlaváček, J Šebestík, J Ježek… - … Applications of Acridines …, 2017 - Springer
Modern syntheses of acridine scaffolds together with the conventional ones are described, thus the reader can easily select the appropriate one for a desired compound. For …
PG Farrell, D Moskowitz, F Terrier - Synthetic communications, 1993 - Taylor & Francis
Bis-(4-nitrophenyl) methane and derivatives can be oxidized to the corresponding ketones by refluxing with Cu powder in N,N-dimethylformamide (DMF). Further reaction of the 2,2′-…

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